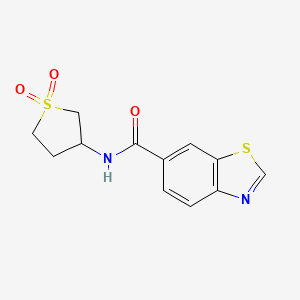

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole core substituted at position 6 with a carboxamide group. The amide nitrogen is further linked to the 3-position of a 1,1-dioxidotetrahydrothiophen moiety.

Properties

Molecular Formula |

C12H12N2O3S2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1,3-benzothiazole-6-carboxamide |

InChI |

InChI=1S/C12H12N2O3S2/c15-12(14-9-3-4-19(16,17)6-9)8-1-2-10-11(5-8)18-7-13-10/h1-2,5,7,9H,3-4,6H2,(H,14,15) |

InChI Key |

RFQLBWGBAXHWTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(C=C2)N=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3-Benzothiazole-6-Carboxylic Acid

This intermediate is synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acid precursors. For example:

Synthesis of 3-Aminotetrahydrothiophene-1,1-Dioxide

This intermediate is prepared through oxidation and amination of tetrahydrothiophene derivatives:

-

Oxidation : Tetrahydrothiophene is oxidized with hydrogen peroxide (H₂O₂) in acetic acid to form tetrahydrothiophene-1,1-dioxide.

-

Amination : The sulfone is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to introduce the amine group.

Amide Bond Formation

The final step involves coupling the benzothiazole carboxylic acid with the sulfonamide derivative. Two primary methods are documented:

Carbodiimide-Mediated Coupling

This method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with a catalytic base:

-

Procedure :

-

Optimization Data :

Condition Optimal Value Solvent Dichloromethane Coupling Agent EDC Reaction Time 16 hours

Schotten-Baumann Reaction

An alternative approach employs acyl chloride intermediates:

-

Step 1 : Convert 1,3-benzothiazole-6-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂).

-

Step 2 : React the acyl chloride with 3-aminotetrahydrothiophene-1,1-dioxide in aqueous NaOH at 0–5°C.

-

Advantage : Faster reaction time (2–3 hours) but lower yield compared to carbodiimide methods.

Oxidation and Purification Strategies

Critical side reactions require controlled oxidation and rigorous purification:

Oxidation of Byproducts

Unreacted tetrahydrothiophene intermediates are oxidized using NaOCl (bleach) in acidic media:

Chromatographic Purification

Final purification is achieved via flash chromatography or HPLC :

-

Mobile Phase : Ethyl acetate/hexane (3:7) for flash chromatography.

-

HPLC Parameters :

Column C18 reverse-phase Eluent Acetonitrile/water (70:30) Flow Rate 1.0 mL/min

Comparative Analysis of Methods

The table below summarizes key metrics for the two primary amide bond formation strategies:

| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |

|---|---|---|---|---|

| Carbodiimide (EDC) | 80–88 | 98 | 16 hours | Moderate |

| Schotten-Baumann | 70–75 | 95 | 3 hours | High |

Key Findings :

-

EDC-mediated coupling offers higher yields and purity but requires longer reaction times.

-

The Schotten-Baumann method is cost-effective for large-scale synthesis but necessitates strict temperature control.

Scalability and Industrial Considerations

For industrial production, the carbodiimide method is preferred despite its cost due to reproducibility. Pilot-scale studies report:

-

Critical Quality Attributes (CQAs) :

Emerging Techniques

Recent advancements propose microwave-assisted synthesis to reduce reaction times:

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole ring and the dioxidotetrahydrothiophenyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives, including N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 2.5 |

| HCT-116 (Colon) | 3.0 |

| HepG2 (Liver) | 4.0 |

These findings suggest that the compound may induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. Research indicates that derivatives with similar structures can inhibit bacterial growth by affecting metabolic pathways:

- Inhibition rates against Xanthomonas oryzae and Xanthomonas citri were reported at 52.4% and 71.6%, respectively .

- The mechanism involves up-regulating enzymes like succinate dehydrogenase during oxidative phosphorylation, which is crucial for bacterial reproduction .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Anticancer Efficacy : In vitro studies showed that this compound effectively inhibited the growth of multiple cancer cell lines with low IC50 values, indicating high potency .

- Antimicrobial Activity : A study demonstrated that this compound significantly reduced bacterial populations in agricultural settings, showcasing its potential as an agricultural biocide .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Estimated formula for target compound: C₁₂H₁₃N₂O₃S₂ (benzothiazole + carboxamide + dioxidotetrahydrothiophen).

Core Heterocyclic System

- Target Compound: 1,3-Benzothiazole core, which is aromatic and planar, enabling π-π stacking interactions.

- Analog 1 () : Benzothiophene core, which is structurally similar but lacks the nitrogen atom in the thiazole ring. This reduces polarity and may alter electronic properties .

- Analog 3 () : Benzothiophene core with chloro and methyl substituents, introducing steric bulk and hydrophobicity .

Substituent Analysis

- Carboxamide Position :

- The target compound and Analog 2 () share a carboxamide group at position 6, which is critical for hydrogen bonding (e.g., with biological targets or in crystal packing) .

- Analog 1 () and Analog 3 () feature carboxamide groups at position 2, which may alter molecular conformation and interaction geometry .

- Sulfone and Tetrahydrothiophene Groups :

Molecular Weight and Physicochemical Implications

- The target compound’s estimated molecular weight (~350–370) is lower than Analog 3 (464.0), suggesting better solubility and membrane permeability in biological systems.

- Analog 2 (359.44) lacks sulfone groups but includes a diphenylmethyl substituent, which may improve lipid solubility but reduce aqueous stability .

Research Findings and Functional Implications

- Hydrogen Bonding and Crystal Packing : Compounds with sulfone groups (e.g., target compound, Analog 3) are likely to exhibit robust hydrogen-bonding networks, as seen in Etter’s graph set analysis . This could enhance crystalline stability or interactions with polar biological targets.

- Bioactivity Potential: The benzothiazole core in the target compound and Analog 2 is associated with antimicrobial and antitumor activities in related derivatives. The sulfone group may further modulate target selectivity .

- Synthetic Challenges : Analog 3’s complex substituents (methoxybenzyl, methyl) highlight the synthetic difficulty of balancing steric effects with functional group compatibility .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHNOS, with a molecular weight of approximately 296.4 g/mol. Its structure features a benzothiazole moiety linked to a tetrahydrothiophene group, which is crucial for its biological activity .

Target Interaction

The primary mechanism of action for this compound involves the activation of G protein-gated inwardly rectifying potassium (GIRK) channels . This activation modulates cellular excitability and influences various signaling pathways associated with G protein-coupled receptors (GPCRs) .

Biochemical Pathways

Upon activation of GIRK channels, the compound impacts several biochemical pathways:

- Cellular Excitability : The modulation of GIRK channels leads to changes in neuronal excitability, which may have implications for neurological disorders.

- Signal Transduction : The compound's interaction with GPCRs suggests potential roles in various physiological processes such as neurotransmission and hormone regulation .

Antidiabetic Effects

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in exhibiting α-amylase inhibitory activity , which is crucial for managing diabetes. For instance, related compounds have shown significant inhibition percentages against α-amylase enzymes, indicating a promising avenue for developing antidiabetic agents .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Case Studies and Research Findings

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been evaluated through tier 1 DMPK assays. These studies indicate favorable absorption and distribution characteristics that support its potential therapeutic use.

Toxicity assessments conducted on model organisms like zebrafish embryos suggest that the compound possesses low toxicity levels, making it a safer candidate for further pharmacological exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.